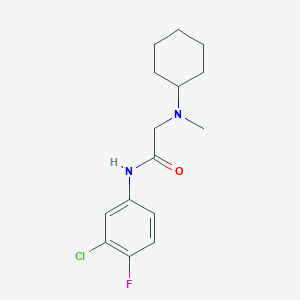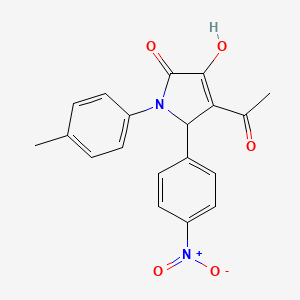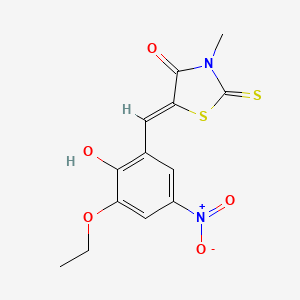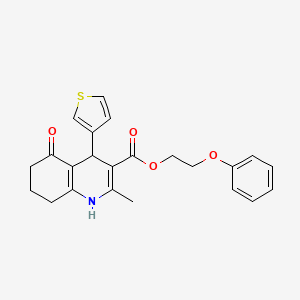![molecular formula C18H17F3N2O2S B5184833 4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5184833.png)
4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide, also known as PTC-209, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment. This compound has been shown to inhibit the activity of BMI-1, a protein that plays a critical role in the self-renewal of cancer stem cells, making it a promising candidate for the development of novel cancer therapies.
Mécanisme D'action
Studies: Further elucidate the molecular mechanisms underlying the anti-cancer effects of 4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide.
5. Development of more selective BMI-1 inhibitors: Develop more selective BMI-1 inhibitors to minimize off-target effects and improve the therapeutic window of these compounds.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide is its ability to selectively target cancer stem cells, which are thought to be responsible for tumor initiation, progression, and recurrence. However, one limitation of 4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide is its lack of selectivity for BMI-1, as this protein is also involved in the self-renewal of normal stem cells. This could potentially lead to off-target effects and limit the therapeutic window of this compound.
Orientations Futures
1. Combination therapy approaches: Investigate the potential of 4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide in combination with other anti-cancer agents to enhance its therapeutic efficacy.
2. Biomarker identification: Identify biomarkers that can predict response to 4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide therapy and develop companion diagnostics to guide patient selection.
3. Clinical trials: Conduct clinical trials to evaluate the safety and efficacy of 4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide in cancer patients.
4.
Méthodes De Synthèse
The synthesis of 4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide involves a multi-step process that begins with the reaction of 2-amino-5-trifluoromethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(propoxyamino)aniline to yield 4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide.
Applications De Recherche Scientifique
4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been extensively studied in preclinical models of cancer, where it has been shown to inhibit the self-renewal of cancer stem cells and promote the differentiation of these cells into non-tumorigenic cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy approaches.
Propriétés
IUPAC Name |
4-propoxy-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2S/c1-2-11-25-13-9-7-12(8-10-13)16(24)23-17(26)22-15-6-4-3-5-14(15)18(19,20)21/h3-10H,2,11H2,1H3,(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEBDIQEXQVSNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-propoxy-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(4-bromophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5184763.png)
![3-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B5184777.png)

![1-(3-methylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5184794.png)


![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-methyl-3-furamide](/img/structure/B5184818.png)


![N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5184853.png)
![4-benzoyl-1-[2-(dimethylamino)ethyl]pyridinium chloride](/img/structure/B5184854.png)


![2-iodo-6-methoxy-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B5184873.png)